2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-16-6-10(7-17-14)13(20)15-8-11-18-12(19-23-11)9-2-4-22-5-3-9/h6-7,9H,2-5,8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQCLDDUIMYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Oxadiazole Group: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide. For example, derivatives containing oxadiazole moieties have demonstrated significant growth inhibition against various cancer cell lines. In a study on similar compounds, notable percent growth inhibitions were observed against human glioma (SNB-19) and ovarian cancer (OVCAR-8) cell lines, with values reaching up to 86.61% and 85.26%, respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of oxadiazole derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing promising antibacterial effects. Compounds with similar structures exhibited effective inhibition zones in disc diffusion assays, indicating potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the pyrimidine and oxadiazole rings plays a crucial role in modulating the compound's interaction with biological targets. For instance, substituents on the oxadiazole ring have been shown to influence both anticancer and antimicrobial activities significantly.
Case Study 1: Anticancer Efficacy
In a recent investigation focused on the synthesis and evaluation of N-Aryl oxadiazol derivatives, compounds structurally related to this compound were synthesized and tested for their anticancer activity. The results indicated that specific modifications increased their potency against various cancer cell lines significantly .
Case Study 2: Antimicrobial Screening
A study exploring the antimicrobial properties of new oxadiazole derivatives found that certain compounds exhibited strong activity against resistant strains of bacteria. The derivatives were subjected to minimum inhibitory concentration (MIC) testing, revealing that some compounds had MIC values lower than those of standard antibiotics, suggesting their potential as effective alternatives in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
Substituent Variations on the Oxadiazole Ring
N-((3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-4-Methoxybenzamide Structure: The oxadiazole ring is substituted with a 3-chlorophenyl group, and the methylene bridge connects to a 4-methoxybenzamide group. Key Differences: Replaces the pyrimidine core with a benzamide and substitutes the oxan-4-yl group with a chloroaryl moiety. The benzamide group may limit π-π stacking compared to pyrimidine .
3-{3-[(Benzenesulfonyl)Methyl]-1,2,4-Oxadiazol-5-yl}-N-[2-(4-Methylphenyl)Ethyl]Propanamide
- Structure : Features a benzenesulfonylmethyl substituent on the oxadiazole and a propanamide-linked 4-methylphenethyl group.
- Key Differences : The bulky benzenesulfonyl group introduces steric hindrance, which may affect binding affinity. The propanamide linker differs from the methylene bridge in the target compound .
Pyrimidine-Based Analogues
2,3,5-Trimethyl-N-{[3-(2-Pyrimidinyl)-1,2,4-Oxadiazol-5-yl]Methyl}Pyrazolo[1,5-a]Pyrimidin-7-Amine
- Structure : Combines a pyrazolo-pyrimidine core with a pyrimidinyl-substituted oxadiazole.
- Key Differences : The pyrimidinyl group on the oxadiazole introduces additional hydrogen-bonding sites. The trimethylpyrazolo-pyrimidine core may enhance lipophilicity but reduce metabolic stability compared to the methoxy-pyrimidine in the target compound .
2-({[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-Phenyl-4-Pyrimidinol Structure: Substitutes the oxan-4-yl group with a 4-chlorophenyl moiety and replaces the carboxamide with a sulfanyl linker. Key Differences: The sulfanyl group may increase susceptibility to oxidation, reducing stability.
Oxan-4-yl-Containing Analogues
[3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl]Methanamine Hydrochloride
- Structure : Shares the oxan-4-yl-substituted oxadiazole core but lacks the pyrimidine-carboxamide moiety.
- Key Differences : The primary amine group may increase solubility but reduce target specificity compared to the carboxamide-linked pyrimidine in the target compound .
Navacaprant (Kappa-Opioid Receptor Antagonist) Structure: Contains a 3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline core and an oxan-4-yl-piperidine group. Key Differences: The quinoline-oxadiazole system is structurally distinct, but the oxan-4-yl group highlights its utility in enhancing solubility and receptor interactions .
Molecular and Pharmacokinetic Comparisons
Research Findings and Implications
- Oxan-4-yl Substituent : Compounds with oxan-4-yl groups (e.g., Navacaprant ) demonstrate improved solubility and receptor binding, suggesting the target compound’s oxan-4-yl group may enhance bioavailability.
- Carboxamide vs. Sulfanyl Linkers : Carboxamide linkages (target compound) offer greater metabolic stability compared to sulfanyl groups (), which are prone to oxidative degradation .
- Pyrimidine vs. Benzamide Cores : Pyrimidine-based structures (target compound) may exhibit stronger hydrogen-bonding interactions with biological targets compared to benzamide derivatives () .
Biological Activity
The compound 2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide (CAS Number: 2034562-50-8) is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the construction of the pyrimidine ring followed by the introduction of the oxadiazole moiety. The synthetic pathway often includes the use of various reagents and conditions that facilitate the formation of both the pyrimidine and oxadiazole structures. Detailed methodologies can be found in chemical synthesis literature focusing on similar compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives containing oxadiazole moieties often show significant antibacterial and antifungal properties.
- Antitumor Activity : Preliminary evaluations suggest that this compound may inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
- Immunomodulatory Effects : Some derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases.
The biological activity of this compound is believed to stem from its interaction with specific cellular targets:
- Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Signaling Pathways : The compound may alter signaling pathways involved in cell survival and proliferation, particularly in immune cells.
- Antiviral Activity : There is evidence suggesting that compounds with similar structures can inhibit viral replication, potentially making this compound effective against certain viruses.
Case Study 1: Antitumor Activity
A study evaluating the cytotoxic effects of various pyrimidine derivatives found that this compound exhibited significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value lower than many known chemotherapeutic agents. This suggests a promising role for this compound in cancer treatment strategies.
Case Study 2: Immunomodulatory Effects
In vitro studies on human peripheral blood lymphocytes demonstrated that this compound could suppress phytohemagglutinin A-induced proliferation, indicating its potential as an immunosuppressive agent. Further investigations revealed a moderate reduction in tumor necrosis factor α (TNF-α) production, highlighting its role in modulating inflammatory responses.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
